2-(2-Chlorophenyl)oxirane
Overview
Description
2-(2-Chlorophenyl)oxirane is an organic compound with the molecular formula C8H7ClO. It is a member of the oxirane family, characterized by a three-membered ring containing one oxygen atom. This compound is notable for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-(2-Chlorophenyl)oxirane can be synthesized through several methods. One common approach involves the reaction of 2-chlorostyrene with a peracid, such as meta-chloroperoxybenzoic acid, under controlled conditions. The reaction typically occurs at room temperature and yields the desired oxirane compound .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of advanced catalytic systems to enhance yield and purity. The process may include the use of dimethyl sulfide and dimethyl sulfate, followed by reaction with a carbonyl compound in the presence of a strong base and an inert organic solvent .
Chemical Reactions Analysis
Types of Reactions: 2-(2-Chlorophenyl)oxirane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding diols.
Reduction: Reduction reactions can yield alcohols or other reduced forms.
Substitution: Nucleophilic substitution reactions can occur, leading to the formation of different substituted products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be employed under mild conditions.
Major Products: The major products formed from these reactions include diols, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
2-(2-Chlorophenyl)oxirane has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is utilized in the production of polymers, resins, and other industrial materials.
Mechanism of Action
The mechanism of action of 2-(2-Chlorophenyl)oxirane involves its ability to undergo ring-opening reactions. This process is often catalyzed by acids or bases, leading to the formation of reactive intermediates that can interact with various molecular targets. The compound’s effects are mediated through these interactions, which can influence biological pathways and processes .
Comparison with Similar Compounds
2-(4-Chlorophenyl)oxirane: Similar in structure but with a chlorine atom at the para position.
2-(2-Bromophenyl)oxirane: Contains a bromine atom instead of chlorine.
2-(2-Fluorophenyl)oxirane: Features a fluorine atom in place of chlorine.
Uniqueness: 2-(2-Chlorophenyl)oxirane is unique due to its specific substitution pattern, which influences its reactivity and interactions with other molecules. This distinct structure makes it valuable for targeted applications in research and industry .
Properties
IUPAC Name |
2-(2-chlorophenyl)oxirane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClO/c9-7-4-2-1-3-6(7)8-5-10-8/h1-4,8H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTPJBMWUVSTBPC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)C2=CC=CC=C2Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301026618 | |
Record name | 2-(2-Chlorophenyl)oxirane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301026618 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62717-50-4 | |
Record name | 2-(2-Chlorophenyl)oxirane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301026618 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(2-chlorophenyl)oxirane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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